2-t-Butyl-6-isopropylpyridine

Basicity Steric hindrance Non-nucleophilic base

2-t-Butyl-6-isopropylpyridine (2-tert-butyl-6-isopropylpyridine) is a sterically hindered, 2,6-disubstituted pyridine base bearing one tert‑butyl and one isopropyl group. It belongs to the class of α‑alkylpyridines used as non‑nucleophilic proton scavengers, bulky ligands in coordination chemistry, and steric probes in physical organic studies.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 5402-34-6
Cat. No. B12972840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-t-Butyl-6-isopropylpyridine
CAS5402-34-6
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CC=C1)C(C)(C)C
InChIInChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3
InChIKeyUOGIEYUXHMMMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-t-Butyl-6-isopropylpyridine (CAS 5402-34-6): Procurement-Relevant Physical, Basicity, and Steric Profile of an Unsymmetrically Hindered Pyridine Base


2-t-Butyl-6-isopropylpyridine (2-tert-butyl-6-isopropylpyridine) is a sterically hindered, 2,6-disubstituted pyridine base bearing one tert‑butyl and one isopropyl group [1]. It belongs to the class of α‑alkylpyridines used as non‑nucleophilic proton scavengers, bulky ligands in coordination chemistry, and steric probes in physical organic studies. Unlike the symmetrical 2,6‑di‑tert‑butyl analog, this compound retains full basicity with no steric penalty toward protonation, placing it as an intermediate in steric demand between the fully accessible 2,6‑dialkylpyridines and the completely shielded 2,6‑di‑tert‑butylpyridine [1].

Why Generic Substitution Among Hindered 2,6-Dialkylpyridines is Not Feasible for 2-t-Butyl-6-isopropylpyridine


In‑class hindered pyridines cannot be freely interchanged because the steric and electronic consequences of alkyl substitution are strongly non‑additive when two bulky groups occupy the α‑positions. The symmetrical 2,6‑di‑tert‑butylpyridine suffers a 1.4 pKa unit depression relative to the additivity prediction, whereas 2‑t‑butyl‑6‑isopropylpyridine deviates by less than 0.01 pKa units from the additive value [1]. This dramatic difference in protonation thermodynamics means that substituting one hindered pyridine for another can alter both acid‑scavenging capacity and metal‑coordination ability, directly affecting reaction yields, selectivity, and catalyst stability [1].

Quantitative Differentiation Evidence for 2-t-Butyl-6-isopropylpyridine Against Closest Hindered-Pyridine Comparators


Basicity Retention vs. 2,6-Di-tert-butylpyridine: pKa of 5.13 Compared to 3.58 in 50% Aqueous Ethanol

In 50% ethanol–water at 27 °C, 2‑t‑butyl‑6‑isopropylpyridine exhibits a pKa of 5.13, which is nearly identical to the additivity‑predicted value of 5.12. By contrast, 2,6‑di‑tert‑butylpyridine shows a measured pKa of only 3.58—1.4 units lower than its predicted 4.98 [1]. The target compound therefore retains 1.55 pKa units higher basicity than the di‑tert‑butyl analog under identical conditions.

Basicity Steric hindrance Non-nucleophilic base

Zero Steric Penalty on Protonation Contrasted with 2,6-Di-tert-butylpyridine's −1.4 pKa Deficit

The additivity‑predicted pKa for 2‑t‑butyl‑6‑isopropylpyridine is 5.12; the observed value of 5.13 deviates by only +0.01 units. In contrast, 2,6‑di‑tert‑butylpyridine has a predicted pKa of 4.98 but an observed pKa of 3.58, a deficit of −1.40 units attributed to steric hindrance to solvation of the pyridinium ion [1]. The near‑zero deviation for the target compound confirms the absence of steric strain upon protonation.

Steric effect Protonation thermodynamics Additivity

Melting Point of −66 °C vs. +2.2 °C for 2,6-Di-tert-butylpyridine Enables Low‑Temperature Liquid‑Phase Operation

The unsymmetrical substitution pattern of 2‑t‑butyl‑6‑isopropylpyridine depresses the melting point to −66.0 °C, far below that of the symmetrical 2,6‑di‑tert‑butylpyridine (mp +2.2 °C) and even below 2,6‑lutidine (mp −6.05 °C) [1]. This yields a liquid range extending over 273 °C (bp 207.4 °C) [2], making the compound a practical liquid across a wide temperature window.

Physical property Low-temperature synthesis Liquid range

Intermediate Steric Shielding Allows Coordination to Metal Centers Unlike 2,6-Di-tert-butylpyridine

2,6‑Di‑tert‑butylpyridine fails to form adducts with Lewis acids such as BF₃ or to react with methyl iodide, behavior attributed to complete steric blocking of the nitrogen lone pair [1][2]. The retention of full basicity by 2‑t‑butyl‑6‑isopropylpyridine (pKa 5.13, no steric depression) demonstrates that the nitrogen lone pair remains sterically accessible [1]. By replacing one tert‑butyl with an isopropyl group, the compound offers sufficient steric protection to suppress unwanted nucleophilic side reactions while still permitting controlled metal–nitrogen bond formation.

Coordination chemistry Ligand design Lewis acidity

Synthetic Yield of 70% via Direct Alkylation Compares Favorably with 50–70% for 2,6-Di-tert-butylpyridine

Treatment of 2‑t‑butylpyridine with isopropyllithium affords 2‑isopropyl‑6‑t‑butylpyridine in 70% yield, within the same range as the 50–70% yields reported for 2,6‑di‑tert‑butylpyridine and superior to the 46% yield for 2‑ethyl‑6‑t‑butylpyridine under analogous conditions [1].

Synthesis Yield Alkylation

Preferred Research and Industrial Application Scenarios for 2-t-Butyl-6-isopropylpyridine Based on Quantitative Differentiation Evidence


Non‑Nucleophilic Proton Sponge in Acid‑Sensitive Organic Transformations

With a pKa of 5.13, 2‑t‑butyl‑6‑isopropylpyridine provides 1.55 units greater basicity than 2,6‑di‑tert‑butylpyridine, enabling efficient neutralization of Brønsted acids generated in reactions such as acylation, silylation, or triflate formation without engaging in nucleophilic side reactions [1]. Its steric profile prevents quaternization while still allowing proton transfer, making it suitable as a non‑nucleophilic acid scavenger where the di‑tert‑butyl analog is too weak to maintain reaction driving force.

Bulky but Coordinating Ligand for Transition‑Metal Precatalysts

The intermediate steric demand—one tert‑butyl and one isopropyl group—positions this compound as a ligand that can coordinate to palladium, nickel, or other late transition metals while providing sufficient steric protection to stabilize monomeric complexes or influence coordination geometry [1][3]. This is especially relevant for cross‑coupling catalyst design where complete steric blocking (as in 2,6‑di‑tert‑butylpyridine) would prevent metal binding altogether.

Low‑Temperature Stoichiometric Base in Cryogenic Synthesis

Owing to its melting point of −66 °C and boiling point of 207.4 °C, the compound remains a free‑flowing liquid across a >270 °C temperature window [1][2]. It can be employed as a hindered base in low‑temperature lithiation or enolate formation steps (−78 °C to 0 °C) without risk of freezing, eliminating the need for co‑solvents and simplifying cryogenic reactor operations.

Physical‑Organic Probe for Steric Effects in Protonation and Solvation Studies

Because 2‑t‑butyl‑6‑isopropylpyridine exhibits essentially zero deviation from additivity‑predicted basicity, it serves as an ideal reference point for quantifying steric inhibition of solvation in pyridinium ions [1]. Researchers can use it as a comparator to isolate the contribution of a second tert‑butyl group to solvation energy, enabling systematic structure–basicity relationship studies across the hindered pyridine series.

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